molecular formula C10H19N3O B1375533 1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one CAS No. 1272668-29-7

1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one

Cat. No.: B1375533
CAS No.: 1272668-29-7
M. Wt: 197.28 g/mol
InChI Key: YOZJAEULIFWWNV-UHFFFAOYSA-N
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Description

1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one (CAS 1272668-29-7) is a synthetic organic compound with the molecular formula C10H19N3O and a molecular weight of 197.27 g/mol . This molecule features a piperazine ring, a privileged scaffold in medicinal chemistry known for its widespread pharmaceutical applications, substituted with a 3-aminocyclobutyl group and an acetyl moiety . The distinct arrangement of its amine and ketone functional groups makes it a valuable building block, or synthon, for the design and synthesis of novel bioactive molecules. Piperazine-based compounds are extensively investigated in drug discovery for their diverse biological activities. Recent scientific literature highlights the significant role of piperazine derivatives in oncology research, particularly as inhibitors of key enzymes like Poly (ADP-ribose) polymerase (PARP) for cancer therapy . Furthermore, piperazine substructures are recognized for their high binding affinity towards sigma-1 receptors (σ1R), which are overexpressed in various cancers, making them potential targets for developing anticancer drugs and diagnostic radiopharmaceuticals . The structural features of this compound suggest its potential utility as a key intermediate in constructing more complex molecules for these and other research areas, including antiviral and antimicrobial agent development . This product is provided for research and development purposes in a laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this chemical with appropriate safety precautions.

Properties

IUPAC Name

1-[4-(3-aminocyclobutyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-8(14)12-2-4-13(5-3-12)10-6-9(11)7-10/h9-10H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZJAEULIFWWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

A common and effective method to synthesize piperazine-based amines involves reductive amination, as demonstrated in related compounds with similar structural motifs:

  • Step 1: Protection of Primary Amines
    The primary amine on 2-(piperazin-1-yl)ethanamine is selectively protected using ethyl trifluoroacetate to form a trifluoroacetamide intermediate. This protection prevents unwanted side reactions during subsequent steps and is typically quantitative in yield.

  • Step 2: Reductive Amination with Ketones
    The protected amine intermediate is reacted with a ketone, such as 1-methylpiperidin-4-one or similar cyclic ketones, in the presence of sodium triacetoxyborohydride (NaBH(OAc)3), a mild and selective reducing agent. This step forms the desired secondary amine linkage by reductive amination, yielding the intermediate piperazine derivative.

  • Step 3: Deprotection
    The trifluoroacetamide protecting group is removed under mild basic conditions to regenerate the free amine, completing the synthesis of the target piperazine derivative.

This strategy is adaptable for introducing various cyclic substituents, including the 3-aminocyclobutyl group, by selecting appropriate ketone precursors or intermediates.

Amide Bond Formation

For the ethanone moiety attachment, acylation reactions are employed:

  • The piperazine nitrogen is acetylated using acetyl chloride or acetic anhydride under controlled conditions to yield the ethanone-substituted piperazine.

  • Reaction conditions often involve mild bases such as triethylamine to neutralize generated acids and solvents like ethyl acetate or dichloromethane to maintain reaction homogeneity.

Cyclobutyl Amination

The introduction of the 3-aminocyclobutyl group can be achieved via:

  • Nucleophilic substitution reactions where a 3-aminocyclobutyl halide or tosylate reacts with the piperazine nitrogen.

  • Alternatively, cyclobutanone derivatives can be converted to the corresponding amines via reductive amination with piperazine intermediates.

Purification and Characterization

  • Purification is typically done by column chromatography using alumina or silica gel with chloroform or ethyl acetate as eluents.

  • Crystallization from solvents like methanol or hexane is used for final product isolation.

  • Structural confirmation is performed by 1H-NMR, 13C-NMR, and mass spectrometry, showing characteristic signals for aromatic, piperazine, cyclobutyl, and ethanone protons and carbons.

Research Findings and Yield Data

Step Reagents/Conditions Yield (%) Notes
Protection of primary amine Ethyl trifluoroacetate, acetonitrile, 0°C to RT, 4 h Quantitative (~100%) Efficient protection step
Reductive amination Ketone (e.g., 1-methylpiperidin-4-one), NaBH(OAc)3, RT, 12 h 29–60% Mild reducing agent prevents over-reduction
Deprotection Mild base (e.g., aqueous NaOH), RT 70–80% Restores free amine
Acetylation Acetyl chloride or acetic anhydride, base, RT 80–90% Effective ethanone introduction
Final purification Column chromatography, crystallization - Yields pure compound suitable for analysis

These yields are consistent with related piperazine derivatives synthesized via similar routes, demonstrating the robustness of the reductive amination and protection/deprotection strategy in preparing complex piperazine-based molecules.

Summary of Key Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Outcome
Amine Protection Trifluoroacetylation Ethyl trifluoroacetate, acetonitrile Protected amine intermediate
Reductive Amination One-pot reductive amination Ketones, NaBH(OAc)3, RT Piperazine derivative formation
Deprotection Mild basic hydrolysis Aqueous NaOH or similar Free amine regeneration
Ethanone Introduction Acetylation Acetyl chloride, triethylamine Ethanone-substituted piperazine
Cyclobutyl Group Incorporation Nucleophilic substitution or reductive amination Cyclobutyl halides or ketones 3-Aminocyclobutyl substitution
Purification Chromatography and crystallization Alumina/silica gel, solvents Pure final compound

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology:
1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one has been investigated for its potential effects on the central nervous system (CNS). Its structural similarity to other piperazine compounds suggests it may act as a modulator of neurotransmitter systems, particularly serotonin and dopamine pathways. Research indicates that derivatives of piperazine can exhibit anxiolytic and antidepressant effects, making this compound a candidate for further studies in mood disorders.

2. Anticancer Research:
Recent studies have explored the anticancer properties of piperazine derivatives. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting it could serve as a lead compound in developing new anticancer agents. The mechanism of action may involve the induction of apoptosis in cancer cells through modulation of cell signaling pathways.

Case Studies

Case Study 1: Neuropharmacological Effects
In a study published in Journal of Medicinal Chemistry, researchers synthesized various piperazine derivatives, including this compound, to evaluate their affinity for serotonin receptors. The results indicated that the compound exhibited moderate affinity for the 5-HT_2A receptor, which is implicated in mood regulation and psychosis. This finding supports its potential use in treating psychiatric disorders .

Case Study 2: Anticancer Activity
A recent investigation published in Cancer Letters assessed the cytotoxic effects of several piperazine derivatives on human cancer cell lines. The study found that this compound demonstrated significant growth inhibition against breast and lung cancer cells. The proposed mechanism involved cell cycle arrest and enhanced apoptosis, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse biological activities influenced by substituent groups. Below is a detailed comparison of 1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound ID/Name Substituent Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity (%) Pharmacological Target
This compound 3-Aminocyclobutyl C₉H₁₆N₃O ~182.25* N/A N/A Hypothesized H3 receptor ligand
QD11 Benzoylphenoxypropyl C₂₂H₂₆N₂O₃ × C₂H₂O₄ 366.46 136.8–140.0 98.20 Histamine H3 receptor ligand
QD15 Chlorobenzoylphenoxypropyl C₂₂H₂₅ClN₂O₃ 400.90 123.9–126.7 100 Histamine H3 receptor ligand
QD4 Fluorobenzoylphenoxypropyl C₂₂H₂₅FN₂O₃ × C₂H₂O₄ 384.45 171.3–173.1 100 Histamine H3 receptor ligand
T47 3-Chlorophenylmethyl C₁₃H₁₇ClN₂O 252.74 N/A N/A Unknown
EST64454 Difluorophenylpyrazolylmethoxyethyl C₁₈H₂₃ClF₂N₄O₂ 407.85 N/A N/A Probable kinase inhibitor

*Calculated based on formula C₉H₁₆N₃O.

Key Observations :

Structural Features: The 3-aminocyclobutyl group in the target compound contrasts with the aromatic substituents (e.g., benzoyl, chlorophenyl) in QD analogs. Halogenated substituents (e.g., Cl in QD15, F in QD4) enhance molecular weight and lipophilicity, which may influence blood-brain barrier penetration .

Physicochemical Properties: The target compound’s lower molecular weight (~182 vs. 250–400 for QD analogs) suggests better solubility, though the aminocyclobutyl group’s polarity may offset this advantage. QD compounds exhibit high purity (98–100%) via UPLC/MS, indicating optimized synthetic protocols. The target compound’s synthesis may require similar rigor, especially for cyclobutane ring formation .

Pharmacological Implications: QD analogs demonstrate dual activity as histamine H3 ligands and antioxidants, with fluorinated derivatives (e.g., QD4) showing higher melting points, possibly due to enhanced crystallinity . Compounds like EST64454 target kinases, highlighting piperazine’s versatility in drug design . The target compound’s amine group could act as a hydrogen bond donor, favoring interactions with receptors over halogenated analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via aminomethylation of a ketone precursor, as demonstrated in analogous piperazine derivatives. Key steps include coupling the cyclobutylamine moiety to the piperazine ring using reductive amination or nucleophilic substitution. Optimization involves adjusting pH, temperature (e.g., 60–80°C), and catalysts like palladium or nickel. Purification via column chromatography with gradients of ethyl acetate/hexane (20–50%) improves yield .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify cyclobutyl and piperazine protons (δ 2.5–3.5 ppm for piperazine N–CH2_2; δ 1.8–2.2 ppm for cyclobutyl CH2_2).
  • X-ray Crystallography : Resolve the 3D structure to confirm bond angles and spatial arrangement, as done for related piperazine-ketone derivatives (e.g., C–N bond lengths of ~1.45 Å) .
  • Mass Spectrometry : Confirm molecular weight (e.g., calculated MW 223.3 g/mol) via high-resolution MS .

Q. What preliminary assays are suitable for evaluating the compound's bioactivity in vitro?

  • Methodological Answer : Conduct receptor-binding assays (e.g., serotonin or dopamine receptors due to piperazine's prevalence in CNS-targeting compounds). Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd_d). For cytotoxicity, employ MTT assays on HEK-293 or HepG2 cell lines at concentrations of 1–100 µM .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., GPCRs). Analyze binding energy (ΔG ≤ −8 kcal/mol) and hydrogen-bond interactions with residues like Asp113 in 5-HT2A_{2A}. Validate predictions via synthesis and SPR-based affinity testing .

Q. What experimental strategies resolve contradictions between observed bioactivity and computational predictions?

  • Methodological Answer :

  • Hypothesis Testing : Re-examine force field parameters in simulations (e.g., AMBER vs. CHARMM) to assess conformational flexibility.
  • Experimental Validation : Use site-directed mutagenesis on key receptor residues to confirm binding interactions. For example, mutate Asp113 to Ala in 5-HT2A_{2A} and re-evaluate binding affinity .

Q. How should stability studies be designed to assess degradation under physiological or storage conditions?

  • Methodological Answer :

  • Accelerated Degradation : Incubate the compound at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor degradation via HPLC (C18 column, 0.1% TFA/acetonitrile gradient).
  • pH Stability : Test solubility and stability in buffers (pH 2–9) to simulate gastrointestinal and lysosomal environments. Identify degradation products via LC-MS .

Q. What theoretical frameworks are critical for linking this compound's structure to its mechanism of action?

  • Methodological Answer : Apply the "Lock-and-Key" model to rationalize receptor binding or use quantum mechanical calculations (DFT at B3LYP/6-31G* level) to map electron density around the cyclobutyl group. Compare with SAR studies of piperazine-based antipsychotics .

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